叔丁基 5-溴-6-甲基-1H-吲唑-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

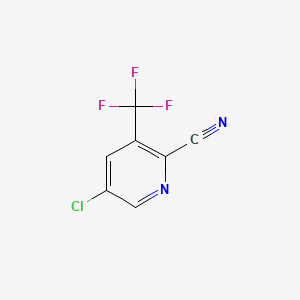

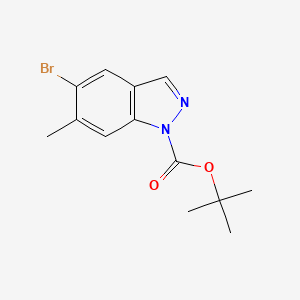

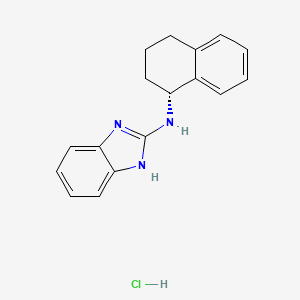

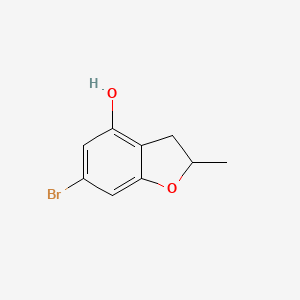

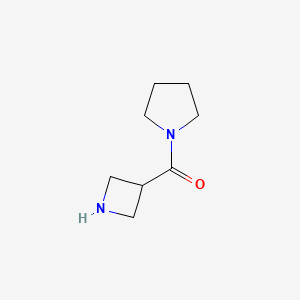

“Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H13BrN2O2 . It has an average mass of 297.148 Da and a monoisotopic mass of 296.016022 Da .

Synthesis Analysis

The synthesis of indazole derivatives, such as “Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate” is characterized by the presence of a bromine atom, a tert-butyl group, and a carboxylate group attached to an indazole ring .Chemical Reactions Analysis

Indazole derivatives, including “Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate”, have been synthesized using various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis

“Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate” has a boiling point of 377℃, a density of 1.46, and a flash point of 182℃ . It should be stored at a temperature between 2-8°C .科学研究应用

合成和化学性质

- 吲唑衍生物的合成:叔丁基 5-溴-6-甲基-1H-吲唑-1-羧酸酯用于合成各种吲唑衍生物,包括吲唑并[5,4-b][1,6]萘啶和吲唑并[6,7-b][1,6]萘啶,通过芳香醛的有效原位还原和环化反应 (Chen et al., 2019)。

- 晶体结构和 DFT 研究:该化合物是 1H-吲唑衍生物合成的重要中间体。其结构已使用 FTIR、NMR 光谱和 X 射线衍射进行分析,并已进行密度泛函理论 (DFT) 计算以进行分子结构优化 (Ye et al., 2021)。

有机合成中的应用

- 狄尔斯-阿尔德反应:叔丁基 5-溴-6-甲基-1H-吲唑-1-羧酸酯在狄尔斯-阿尔德反应中发挥作用,这是有机合成中创建环状化合物的关键方法 (Padwa et al., 2003)。

- 杂环的催化和合成:它参与稠合四环杂环的组合合成,证明了其在创建复杂有机结构中的效用 (Li et al., 2013)。

在药物研究中的作用

- 合成潜在的显像剂:该化合物已用于合成显像剂,例如 [123I]叔丁基 8-碘-5,6-二氢-5-甲基-6-氧代-4H-咪唑并[1,5-a][1,4]苯并二氮杂卓-3-羧酸酯,它在正电子发射断层扫描 (PET) 成像中具有应用 (He et al., 1994)。

其他应用

- 作为手性助剂:它已用于各种化合物的对映选择性合成中,证明了它在有机化学中作为手性助剂的效用 (Magata et al., 2017)。

- 氧化反应:该化合物作为烯丙基和苄基醇的化学选择性好氧氧化的催化剂,说明了它在氧化反应中的作用 (Shen et al., 2012)。

安全和危害

“Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate” is classified under GHS07 and has hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

未来方向

Indazole-containing heterocyclic compounds, including “Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate”, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis methods and exploring the biological activities of these compounds.

属性

IUPAC Name |

tert-butyl 5-bromo-6-methylindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-5-11-9(6-10(8)14)7-15-16(11)12(17)18-13(2,3)4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFCMTNSJUKKRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C=NN2C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719881 |

Source

|

| Record name | tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305320-67-5 |

Source

|

| Record name | tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)